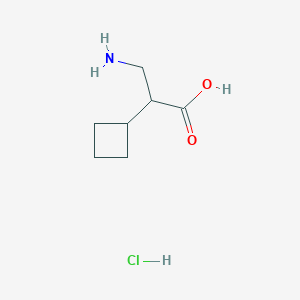
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as S-MOP, is a chiral amino acid derivative that has a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, as well as in laboratory experiments. S-MOP is a useful compound due to its ability to interact with various biological systems, making it an important molecule for research.
Applications De Recherche Scientifique
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has a wide range of scientific research applications, including its use in biochemical and physiological studies. It has been used to study the effects of neurotransmitters on receptor systems, as well as the effects of drugs on the central nervous system. This compound has also been used in studies of enzyme kinetics, as well as in studies of the effects of hormones on cell proliferation. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system.
Mécanisme D'action
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride acts as an agonist of the G-protein-coupled receptor family, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is essential for learning and memory. This compound binds to the mGluR5 receptor and activates a cascade of intracellular signaling pathways, resulting in the activation of downstream enzymes and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, resulting in increased alertness and improved cognitive function. This compound has also been shown to reduce inflammation and promote the growth of new neurons. Additionally, this compound has been shown to have anticonvulsant effects, as well as to reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride is a useful compound for laboratory experiments due to its ability to interact with various biological systems. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound can be toxic to some cells, and should be used with caution in laboratory experiments.
Orientations Futures
The potential applications of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride are vast, and there are numerous future directions for research. One potential direction is to further explore the effects of this compound on cognitive function, as well as its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of this compound on inflammation and immune system function could be further studied, as well as its potential to treat autoimmune diseases. Additionally, further research could be conducted on the effects of this compound on the cardiovascular system, as well as its potential to treat hypertension and other cardiovascular diseases. Finally, the effects of this compound on the gut microbiome could be further studied, as well as its potential to treat digestive disorders such as irritable bowel syndrome.
Méthodes De Synthèse
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride can be synthesized using a variety of methods. The most common method is through the reaction of 4-methoxy-phenylacetic acid with ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a salt of the desired product, which can then be purified by recrystallization. This compound can also be synthesized through the condensation of 4-methoxy-phenylacetic acid with thiourea, followed by the addition of hydrochloric acid. Other methods of synthesis include the direct reaction of 4-methoxy-phenylacetic acid with hydrochloric acid, as well as the reaction of 4-methoxy-phenylacetic acid with a primary amine.
Propriétés
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFLWDFFYRGQY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)


![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)





![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)